Cas no 1804831-15-9 (Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate)

エチル4-(フルオロメチル)-2-ヒドロキシ-6-(トリフルオロメトキシ)ピリジン-3-アセテートは、フッ素およびトリフルオロメトキシ基を有するピリジン誘導体です。この化合物は、高い電子求引性基を有することから、医薬品や農薬中間体としての応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、生体利用能の改善が可能です。また、ヒドロキシ基とエステル部位はさらなる化学修飾のための反応点を提供します。その特異的な構造特性から、創薬化学におけるリード化合物としての有用性が注目されています。

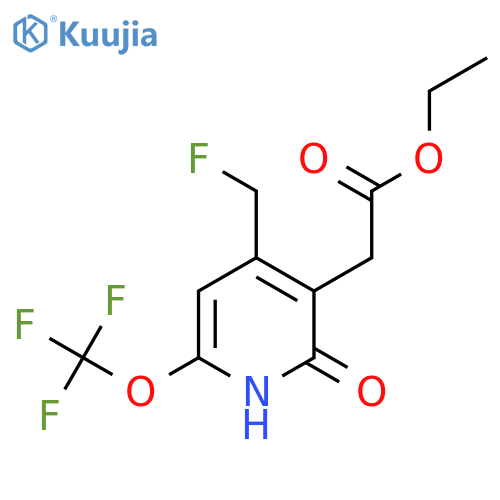

1804831-15-9 structure

商品名:Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate

CAS番号:1804831-15-9

MF:C11H11F4NO4

メガワット:297.202957391739

CID:4832704

Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C11H11F4NO4/c1-2-19-9(17)4-7-6(5-12)3-8(16-10(7)18)20-11(13,14)15/h3H,2,4-5H2,1H3,(H,16,18)

- InChIKey: VUJWEBDTTNFCIZ-UHFFFAOYSA-N

- ほほえんだ: FCC1C=C(NC(C=1CC(=O)OCC)=O)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 468

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 1.5

Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094858-1g |

Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate |

1804831-15-9 | 97% | 1g |

$1,579.40 | 2022-04-01 |

Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1804831-15-9 (Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量